

Application Notes and Protocols for Optimal DSPC Liposome Formation

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Compound of Interest

Compound Name: *Distearoylphosphatidylcholine*

Cat. No.: *B179332*

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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications. Its high phase transition temperature ($T_c \approx 55^\circ\text{C}$) confers rigidity and stability to the lipid bilayer at physiological temperatures, making DSPC-containing liposomes an excellent vehicle for controlled and sustained drug release. The concentration of DSPC, often in conjunction with other lipids like cholesterol, is a critical parameter that significantly influences the physicochemical properties and, consequently, the in vivo performance of the resulting liposomes. These application notes provide detailed protocols and summarize key data on the impact of DSPC concentration on liposome characteristics to guide researchers in optimizing their formulations.

Key Liposome Characteristics Influenced by DSPC Concentration

The optimal concentration of DSPC is crucial for forming stable liposomes with desired characteristics. Key parameters to consider include:

- **Vesicle Size and Polydispersity Index (PDI):** These affect the biodistribution, circulation time, and cellular uptake of liposomes. A PDI value below 0.2 is generally indicative of a monodisperse and homogenous population of liposomes.

- **Encapsulation Efficiency (EE%):** This determines the amount of drug successfully loaded into the liposomes, impacting therapeutic efficacy.
- **Stability:** The ability of liposomes to retain their encapsulated content and maintain their size distribution over time is critical for shelf-life and in vivo performance.

Data on the Effect of DSPC and Cholesterol Ratios

The molar ratio of DSPC to cholesterol is a key determinant of liposome properties. Cholesterol is known to modulate the fluidity and permeability of the lipid bilayer, enhancing its stability.^[1]

Lipid Composition (molar ratio)	Mean Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Stability Notes	Reference(s)
DSPC:Cholesterol (55:45)	50 - 200	< 0.2	Varies with drug and loading method	A common ratio for stable liposomes.	[2]
DSPC:Cholesterol (70:30)	360.6 ± 6.7 (initial)	Not specified	~90% for Atenolol, ~88% for Quinine	Highly effective for creating stable formulations; considered a good balance of stability and flexibility. [3][4]	[3][4][5]
DSPC:Cholesterol (60:40)	Increased size compared to 70:30	Not specified	Lower than 70:30 ratio	One of the more stable formulations identified in a comparative study. [4]	[4]
DSPC with 21% Cholesterol	Not specified	Not specified	2.95 ± 0.3% (for Inulin)	Showed the greatest drug retention over 48 hours at both 4°C and 37°C compared to DMPC and DPPC. [6][7]	[6][7][8]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.^[9]

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol (Chol)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for PEGylation)^[3]
- Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
- Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate buffer)
- Drug to be encapsulated

Equipment:

- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath or heating block
- Vortex mixer
- Liposome extruder
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

- Dynamic Light Scattering (DLS) instrument

Procedure:

- Lipid Film Formation:
 - Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45 or 70:30.[4]
 - Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the T_c of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.
 - Place the flask under a high vacuum for at least 2 hours to ensure complete removal of residual solvent.[9]
- Hydration:
 - Pre-heat the hydration buffer to a temperature above the T_c of DSPC (e.g., 60-65°C). For passive loading of hydrophilic drugs, the drug should be dissolved in this buffer.
 - Add the warm hydration buffer to the flask containing the lipid film. The volume of the buffer will determine the final total lipid concentration.
 - Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Equilibrate the extruder to a temperature above the T_c of DSPC (e.g., 60-65°C).
 - Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce unilamellar vesicles (LUVs).
- Purification:

- To remove the unencapsulated drug, the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of Liposomes

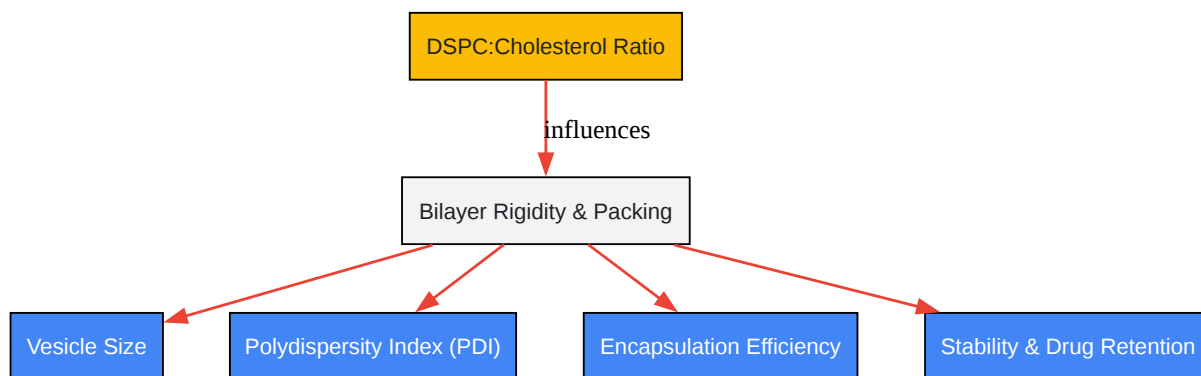
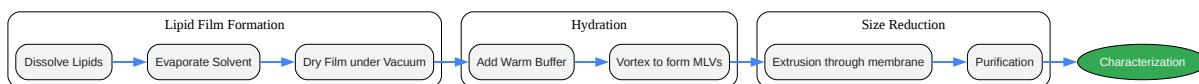
Vesicle Size, Polydispersity, and Zeta Potential:

- Method: Dynamic Light Scattering (DLS)
- Protocol:
 - Dilute a small aliquot of the liposome suspension in the appropriate buffer.
 - Measure the hydrodynamic diameter (size) and polydispersity index (PDI) using a DLS instrument.
 - For zeta potential, use a dedicated cell to measure the electrophoretic mobility of the liposomes.

Encapsulation Efficiency (EE%):

- Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
- Protocol:
 - Separate the liposomes from the unencapsulated drug using a suitable method like dialysis, SEC, or centrifugation.
 - Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution) to release the encapsulated drug.
 - Quantify the amount of drug in the disrupted liposome fraction and the initial total amount of drug used.
 - Calculate the EE% using the following formula: $EE\% = \frac{\text{Amount of encapsulated drug}}{\text{Total amount of drug}} \times 100$

Visualizations



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